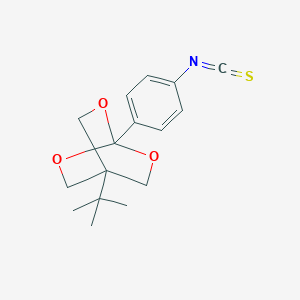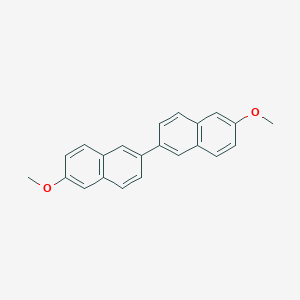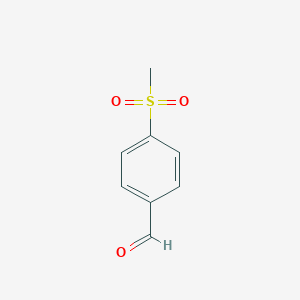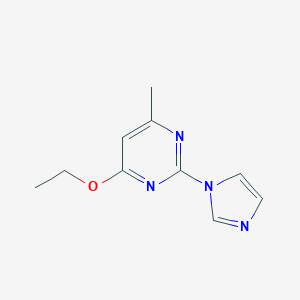
4-(t-Butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(t-Butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane, commonly referred to as TBOA, is a potent inhibitor of the glutamate transporter EAAT1 and EAAT2. It is a bicyclic compound that has been extensively studied for its potential use in the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
TBOA works by inhibiting the glutamate transporter EAAT1 and EAAT2. These transporters are responsible for the reuptake of glutamate from the synapse, which is important for maintaining normal neurotransmission. By inhibiting these transporters, TBOA can increase the concentration of extracellular glutamate, which can lead to increased excitotoxicity and neuronal damage.
Effets Biochimiques Et Physiologiques
TBOA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase extracellular glutamate concentrations, which can lead to increased excitotoxicity and neuronal damage. Additionally, TBOA has been shown to increase the release of dopamine in the striatum, which may be related to its potential use in the treatment of Parkinson's disease. TBOA has also been shown to have anti-inflammatory effects, which may be related to its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TBOA has several advantages and limitations for lab experiments. It is a potent inhibitor of EAAT1 and EAAT2, which makes it a useful tool for studying the role of glutamate transporters in neurological disorders. However, TBOA has a short half-life and is rapidly metabolized, which can make it difficult to use in experiments that require long-term inhibition of glutamate transporters. Additionally, TBOA has a narrow therapeutic window, which means that it can be toxic at high concentrations.
Orientations Futures
There are several future directions for the study of TBOA. One potential direction is the development of more potent and selective inhibitors of EAAT1 and EAAT2. Another potential direction is the study of TBOA in animal models of neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. Additionally, the use of TBOA in combination with other drugs may be a promising approach for the treatment of neurological disorders. Finally, the development of imaging techniques that can monitor extracellular glutamate concentrations in real-time may provide new insights into the role of glutamate transporters in neurological disorders.
Méthodes De Synthèse
TBOA can be synthesized using a variety of methods, but the most common is the reaction between 4-isothiocyanatophenylboronic acid and 4,4'-dibromo-2,2'-bis(ethoxymethyl)-1,1'-biphenyl in the presence of a palladium catalyst. The resulting product is then treated with tert-butyl hydroperoxide to form TBOA.
Applications De Recherche Scientifique
TBOA has been extensively studied for its potential use in the treatment of neurological disorders. It has been shown to be a potent inhibitor of the glutamate transporter EAAT1 and EAAT2, which are responsible for the reuptake of glutamate in the brain. By inhibiting these transporters, TBOA can increase the concentration of extracellular glutamate, which can lead to increased excitotoxicity and neuronal damage. This mechanism of action has been studied in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Propriétés
Numéro CAS |
119963-45-0 |
|---|---|
Nom du produit |
4-(t-Butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane |
Formule moléculaire |
C16H19NO3S |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
4-tert-butyl-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C16H19NO3S/c1-14(2,3)15-8-18-16(19-9-15,20-10-15)12-4-6-13(7-5-12)17-11-21/h4-7H,8-10H2,1-3H3 |
Clé InChI |
YQBOEEPCDKMJBG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)N=C=S |
SMILES canonique |
CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)N=C=S |
Autres numéros CAS |
119963-45-0 |
Synonymes |
4-(t-butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane p-NCS-TBOB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isoxazolo[5,4-c]pyridin-3-amine](/img/structure/B46305.png)





![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)






